molecular formula C10H12N6O2S B2834169 1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 318469-21-5

1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile

Cat. No. B2834169
CAS RN: 318469-21-5
M. Wt: 280.31
InChI Key: MCAVNMLWXKGVAB-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups, including a methylsulfonyl group, a 1,2,4-triazole ring, and a pyrazole ring. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of your compound would be characterized by the presence of a 1,2,4-triazole ring and a pyrazole ring. These rings are five-membered structures containing multiple nitrogen atoms, which can participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of your compound would likely be dominated by the triazole and pyrazole rings. These rings can undergo various reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and solubility in water .

Scientific Research Applications

Antifungal Agents

The compound exhibits antifungal activity, making it a potential candidate for drug development. Researchers have explored its effectiveness against fungal pathogens, including Candida species and dermatophytes. By inhibiting fungal enzymes or disrupting cell membranes, it could contribute to novel antifungal therapies .

Triazole-Based Medicinal Chemistry

As a triazole derivative, this compound is valuable in medicinal chemistry. Triazoles are versatile scaffolds used in drug design due to their stability, bioavailability, and diverse pharmacological properties. Researchers investigate its potential as a building block for developing new drugs targeting various diseases .

Fluconazole Analogs

Fluconazole, a widely used antifungal drug, belongs to the triazole class. This compound shares structural similarities with fluconazole, suggesting it could serve as an analog. Scientists explore modifications to enhance its antifungal potency, reduce toxicity, or overcome drug resistance .

Metal-Free Synthesis

Efficient and sustainable synthetic routes are crucial in drug development. Researchers have developed a metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a related compound. This method avoids the use of transition metals, making it environmentally benign and suitable for large-scale production .

Coordination Chemistry

The compound’s nitrogen atoms can coordinate with metal ions, potentially forming stable complexes. Researchers investigate its coordination behavior with copper, silver, or other transition metals. Such complexes may find applications in catalysis, luminescence, or bioinorganic chemistry .

Agrochemicals

Given its unique structure, researchers explore its potential as an agrochemical. It could serve as a lead compound for developing herbicides, fungicides, or insecticides. Understanding its mode of action and selectivity is essential for optimizing its agricultural applications .

Mechanism of Action

The mechanism of action would depend on the specific biological target of your compound. Compounds containing a 1,2,4-triazole ring are often used as inhibitors of various enzymes .

Safety and Hazards

The safety and hazards of your compound would depend on its specific structure and properties. Compounds containing a sulfonyl group can be toxic if swallowed and cause serious eye damage .

Future Directions

The future research directions could involve exploring the biological activity of your compound and optimizing its synthesis. The triazole and pyrazole rings are common motifs in medicinal chemistry, and there is ongoing research into their potential applications .

properties

IUPAC Name

1-methylsulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S/c1-10(2,15-7-12-6-14-15)9-8(4-11)5-13-16(9)19(3,17)18/h5-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAVNMLWXKGVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=NN1S(=O)(=O)C)C#N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile

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